

A Researcher's Guide to Mouse Strains in Imiquimod-Induced Psoriasis Models

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An Objective Comparison of Performance with Supporting Experimental Data

For researchers and drug development professionals utilizing the **imiquimod** (IMQ)-induced psoriasis model, selecting the appropriate mouse strain is a critical decision that can significantly impact experimental outcomes. Different mouse strains exhibit varied responses to topical **imiquimod** application, recapitulating distinct aspects of human psoriasis. This guide provides a comparative analysis of commonly used mouse strains, supported by experimental data, to aid in the selection of the most suitable model for specific research questions.

Comparative Analysis of Phenotypic and Immunological Responses

The response to **imiquimod** is highly dependent on the genetic background of the mouse strain.^{[1][2]} The most extensively studied strains, BALB/c and C57BL/6, display notable differences in both cutaneous and systemic inflammatory responses. Other strains such as Swiss albino, CD1, DBA/1J, FVB/NJ, 129X1/SvJ, and MOLF/EiJ have also been characterized, revealing a spectrum of sensitivities and immunological profiles.^{[1][3]}

Macroscopic and Histological Observations

Topical application of **imiquimod** induces psoriasis-like skin inflammation characterized by erythema, scaling, and increased epidermal thickness (acanthosis) in susceptible mouse strains.^[4] However, the kinetics and severity of these manifestations vary significantly between strains. For instance, BALB/c mice are reported to develop lesions more rapidly than C57BL/6

mice. Conversely, a study comparing BALB/c and Swiss mice found that the Swiss model exhibited more severe and stable disease.

Mouse Strain	Erythema and Scaling	Epidermal Thickness (Acanthosis)	Splenomegaly	Systemic Effects (e.g., Weight Loss)	Reference
BALB/c	Rapid onset, flaky and inflamed skin	Significant increase	Significant	Moderate	
C57BL/6	Slower onset compared to BALB/c, but consistent	Significant increase	Consistent	More severe, including dehydration and fever	
Swiss Albino	More severe lesions than BALB/c	Significant increase	Significant	Not detailed	
129/SvJ	Pronounced	More marked than C57BL/6	Consistent	Significant	
DBA/1J	Similar to other strains	Consistent	Consistent	Significant	
FVB/NJ	Similar to other strains	Consistent	Consistent	Significant	
MOLF/EiJ	Aberrant response with decreased differentiation-associated genes	Consistent	Consistent	Not significant	

Immunological and Gene Expression Profiles

The underlying immunological mechanisms driving the psoriasis-like phenotype also differ between strains. The IL-23/IL-17 axis is a key pathway in the pathogenesis of **imiquimod**-induced psoriasis. C57BL/6 mice show a stronger activation of the IL-17A pathway compared to BALB/c mice, with increased expression of genes associated with IL-17A stimulation and activated CD8+ T cells. In contrast, the response in BALB/c mice is characterized by a greater involvement of interferon signaling and CD4+ T cells.

Mouse Strain	Key Cytokine/Cellular Response	Gene Expression Highlights	Consistency with Human Psoriasis	Reference
BALB/c	Th2-dominant response, prominent interferon signaling, CD4+ T cells	Increased expression of interferon-associated genes	More consistent with other human skin conditions like wounds or infections	
C57BL/6	Strong IL-17A pathway activation, activated CD8+ T cells	High expression of IL-17A, IL-17B, IL-17C, and IL-17F	Most consistent with human psoriasis, replicating lesion-specific expression patterns	
Swiss Albino	Pronounced psoriatic changes macroscopically and microscopically	Not detailed	Not detailed	
129/SvJ	Variably altered gene expression	Responses more aligned with other human skin conditions	Less consistent than C57BL/6	
MOLF/EiJ	Aberrant gene expression, decreased expression of differentiation-associated genes	Gene expression opposite to human psoriasis in some cases	Low consistency	

Experimental Protocols

While specific details may vary between studies, a general protocol for inducing psoriasis-like inflammation with **imiquimod** is as follows.

Materials:

- Mice (e.g., BALB/c, C57BL/6)
- **Imiquimod** cream (5%) (e.g., Aldara™)
- Control cream (e.g., Vaseline™ or a non-toxic lanolin-derived cream)
- Electric shaver or depilatory cream
- Calipers for measuring ear or skin thickness
- Scoring system for erythema and scaling (e.g., Psoriasis Area and Severity Index - PASI)

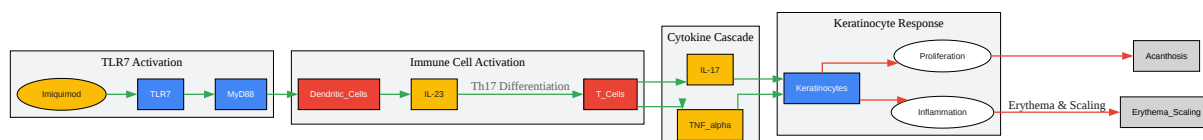
Procedure:

- **Acclimatization:** Allow mice to acclimate to the housing conditions for at least one week before the experiment.
- **Hair Removal:** Shave the dorsal skin of the mice. Allow the skin to recover for 24-48 hours.
- **Imiquimod Application:** Apply a daily topical dose of 5% **imiquimod** cream (typically 62.5 mg of Aldara™, containing 3.125 mg of **imiquimod**) to the shaved back skin and/or ear for 5-7 consecutive days. A control group should be treated with a similar amount of control cream.
- **Daily Monitoring:**
 - Record the body weight of each mouse daily.
 - Assess the severity of skin inflammation using a scoring system for erythema, scaling, and skin thickness (PASI).

- Measure ear thickness daily using calipers if the ear is a site of application.
- Termination and Sample Collection: At the end of the treatment period, euthanize the mice.
 - Collect skin and ear tissue for histological analysis (H&E staining) and molecular analysis (e.g., qPCR, RNA-seq).
 - Collect the spleen to assess splenomegaly.
 - Collect blood or serum for cytokine analysis.

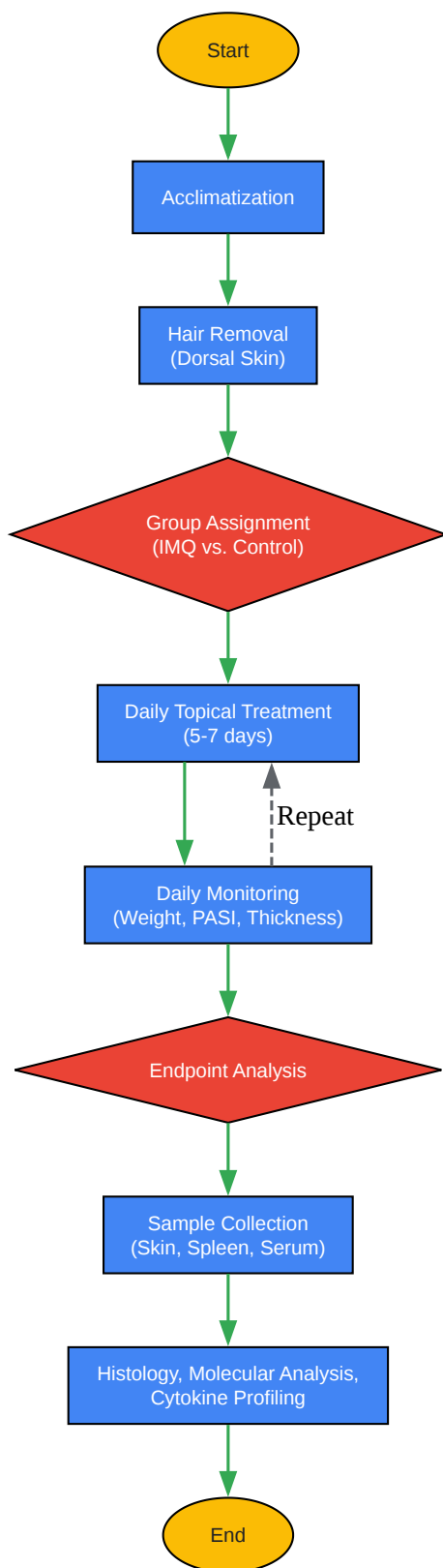
Visualizing Pathways and Workflows

To better understand the molecular mechanisms and experimental procedures, the following diagrams are provided.



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Caption: **Imiquimod** signaling pathway in the skin.



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Caption: Experimental workflow for the **Imiquimod**-induced psoriasis model.

Conclusion

The choice of mouse strain in the **imiquimod**-induced psoriasis model is a critical determinant of the experimental outcome. For studies aiming to closely model the IL-17-driven pathology of human psoriasis, the C57BL/6 strain appears to be the most appropriate. However, if the research focus is on the rapid development of inflammatory lesions or the role of interferon signaling, the BALB/c strain may be more suitable. It is imperative for researchers to consider the specific aspects of psoriasis they wish to investigate and select the mouse strain that most accurately reflects those characteristics. This guide provides a foundational understanding to inform this crucial decision-making process.

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